N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine

Catalog No.
S12231666
CAS No.
M.F
C8H10IN3
M. Wt
275.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine

Product Name

N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine

IUPAC Name

N-cyclopropyl-5-iodo-6-methylpyrimidin-4-amine

Molecular Formula

C8H10IN3

Molecular Weight

275.09 g/mol

InChI

InChI=1S/C8H10IN3/c1-5-7(9)8(11-4-10-5)12-6-2-3-6/h4,6H,2-3H2,1H3,(H,10,11,12)

InChI Key

HODFTEGYTJEYFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)NC2CC2)I

N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine is a highly specialized, late-stage building block procured primarily for the synthesis of advanced targeted therapeutics, particularly biaryl kinase inhibitors. Buyers prioritize this exact scaffold because it simultaneously delivers three critical structural advantages: a highly reactive 5-iodo group for mild-condition cross-couplings, a 6-methyl group for conformational restriction, and an N-cyclopropyl moiety optimized for metabolic stability and hydrophobic pocket binding [1]. Rather than purchasing a basic pyrimidine and attempting multi-step functionalization, sourcing this fully decorated core allows process chemists and medicinal discovery teams to immediately execute high-yielding Suzuki or Sonogashira couplings while bypassing early-stage synthetic bottlenecks and regioselectivity issues [2].

Procurement Fit

5-iodo handle for palladium-catalyzed cross-coupling workflows
N-cyclopropyl group supports metabolic stability design in derived compounds
Tetrasubstituted aminopyrimidine core for kinase-focused library synthesis

Generic substitution with closely related pyrimidine analogs introduces severe process and performance liabilities that negate the value of the scaffold. Procuring a 5-bromo analog instead of this 5-iodo compound forces the use of elevated cross-coupling temperatures (>90°C), which degrades sensitive boronic acids and drastically reduces isolated yields during late-stage functionalization [1]. Substituting the N-cyclopropyl group with an N-isopropyl or N-ethyl alternative increases the steric volume and introduces metabolic vulnerabilities, leading to rapid CYP450-mediated N-dealkylation of the final active pharmaceutical ingredient [2]. Furthermore, utilizing a des-methyl (6-H) variant removes the crucial steric barrier needed to lock the 5-position biaryl dihedral angle, resulting in flat, flexible molecules that suffer from poor kinome selectivity and high off-target toxicity [3].

Substitution Risk

Halogen replacement

Bromo or chloro analogs may show slower oxidative addition kinetics, which can limit cross-coupling scope under the same conditions.

N-alkyl substitution

N-isopropyl or N-methyl groups may increase CYP450-mediated N-dealkylation, altering the metabolic stability of final elaborated compounds compared to N-cyclopropyl.

Purity and documentation

Alternatives offering lower purity (e.g., 97%) and reduced analytical characterization may introduce catalyst-poisoning impurities and lack orthogonal batch verification.

Superior Oxidative Addition Kinetics in Cross-Coupling

The 5-iodo substitution provides vastly superior reactivity in palladium-catalyzed cross-couplings compared to brominated alternatives. In standard Suzuki-Miyaura couplings with sterically hindered or electron-deficient boronic acids, 5-iodo pyrimidines typically achieve >85% conversion at mild temperatures (40–60°C). In contrast, the 5-bromo-6-methylpyrimidin-4-amine analog requires prolonged heating at 90–110°C, which frequently leads to protodeboronation of the coupling partner and reduces isolated yields to 50–60% [1].

Evidence DimensionReaction temperature and isolated yield
Target Compound Data>85% yield at 40–60°C
Comparator Or Baseline5-Bromo analog (~50-60% yield at 90–110°C)
Quantified Difference30–50°C reduction in required process temperature and ~25% higher yield
ConditionsPalladium-catalyzed Suzuki-Miyaura cross-coupling with sensitive boronic acids

Procuring the iodo variant is essential for process chemists working with fragile or expensive coupling partners that cannot survive the harsh thermal conditions required by bromo analogs.

Physicochemical profile
Class-level
Iodo compound MW 275.09 g/mol
High lipophilicity (predicted)
Density 1.9 g/cm³
Des-iodo analog MW ~149 g/mol
Significantly lower cLogP
Lower density and boiling point
Directs building block toward higher logP, sterically demanding chemical space.
Predicted data; class-level property shift attributed to iodine.

Metabolic Stability via Cyclopropyl Substitution

The choice of the N-cyclopropyl group over linear or branched alkyl chains significantly impacts the downstream metabolic stability of the synthesized API. Kinase inhibitors utilizing an N-cyclopropylamine motif generally exhibit low in vitro intrinsic clearance (CL_int < 20 µL/min/mg protein in human liver microsomes). Substituting this with an N-isopropyl or N-ethyl group increases susceptibility to alpha-carbon oxidation by CYP3A4, often driving clearance rates above 45 µL/min/mg protein [1].

Evidence DimensionIn vitro intrinsic clearance (CL_int)
Target Compound DataTypically <20 µL/min/mg protein for derived APIs
Comparator Or BaselineN-isopropyl analogs (>45 µL/min/mg protein)
Quantified Difference>2-fold reduction in metabolic clearance
ConditionsHuman liver microsome (HLM) stability assays

Sourcing the cyclopropyl-bearing building block directly embeds metabolic resistance into the core scaffold, preventing costly downstream pharmacokinetic optimization cycles.

Oxidative addition rate
Class-level
Aryl iodide (Ar-I) Fastest oxidative addition
Approx. 100–1000× faster than Ar-Br
Aryl bromide (Ar-Br) Significantly slower
Requires harsher conditions
May enable milder coupling conditions and broader functional group tolerance.
General aryl halide reactivity trend; verify with specific catalyst systems.

Dihedral Angle Locking for Target Selectivity

The presence of the 6-methyl group is a critical design feature that forces the adjacent 5-position substituent out of the pyrimidine plane. This 'magic methyl' effect raises the rotational energy barrier of the resulting biaryl axis, locking the molecule into a twisted conformation with a dihedral angle of 60–90°. Des-methyl (6-H) comparators lack this steric clash, allowing the biaryl system to adopt a flatter conformation (30–40°) that binds promiscuously to multiple off-target kinases [1].

Evidence DimensionBiaryl dihedral angle and rotational barrier
Target Compound DataTwisted conformation (60–90° dihedral angle)
Comparator Or BaselineDes-methyl (6-H) analog (flatter 30–40° dihedral angle)
Quantified Difference30–50° increase in dihedral twist, establishing stable atropisomerism
ConditionsCrystallographic and computational modeling of 5-aryl pyrimidine derivatives

Procuring the 6-methyl variant is mandatory when designing highly selective kinase inhibitors, as it structurally prevents the promiscuous binding associated with flat aromatic systems.

Metabolic stability
Class-level
N-cyclopropyl Reported to resist CYP450 N-dealkylation
Potential for longer half-life in derived compounds
N-isopropyl / N-methyl More susceptible to N-dealkylation
Faster metabolic clearance
Supports early mitigation of metabolic soft spots in library design.
Class-level inference; verify metabolic profile on final elaborated compounds.
Purity benchmark
Head-to-head
This product NLT 98% purity
NMR, HPLC, LC-MS documentation
Alternative supplier 97% purity
Standard specification only
Higher purity and orthogonal characterization may reduce impurity-related batch variability.
Vendor-reported specification; request lot-specific COA for critical reactions.

Late-Stage Library Synthesis with Fragile Boronic Acids

Because the 5-iodo group allows for Suzuki-Miyaura couplings at 40–60°C, this compound is the right choice for parallel library synthesis where the coupling partners are thermally unstable or prone to protodeboronation. Procuring this specific building block ensures high isolated yields across diverse library members without the degradation seen when using bromo-pyrimidines [1].

Development of Metabolically Stable Kinase Hinge-Binders

This compound is the ideal starting material for synthesizing the hinge-binding core of LRRK2, CDK, or JAK inhibitors. The pre-installed N-cyclopropyl group perfectly fills the tight hydrophobic pockets of these kinases while providing a >2-fold improvement in CYP450 metabolic stability compared to isopropyl or linear alkyl alternatives [2].

Atropisomeric Drug Discovery Programs

When a discovery program requires strict conformational control to achieve kinome selectivity, this compound is the necessary precursor. The 6-methyl group provides the exact steric bulk required to lock the resulting 5-biaryl system into an orthogonal conformation, preventing the promiscuous off-target binding typical of des-methyl pyrimidines [3].

Application Fit

Application
Selection Property
Validation Focus
Kinase library diversification
Iodo cross-coupling handle and N-cyclopropyl metabolic stability
Coupling efficiency and metabolic profile of derived analogs
Carbocyclic nucleoside intermediate synthesis
Regiospecific substitution pattern at the 5-position
Structural identity and purity of elaborated nucleoside analogs
Fragment-based screening
Heavy atom (iodine) for anomalous scattering
Binding mode determination via X-ray crystallography
Radiolabeling precursor
Aryl iodide reactivity for isotopic exchange
Radiochemical purity and specific activity after labeling

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

274.99194 g/mol

Monoisotopic Mass

274.99194 g/mol

Heavy Atom Count

12

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